Cas no 1520338-89-9 (2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride)

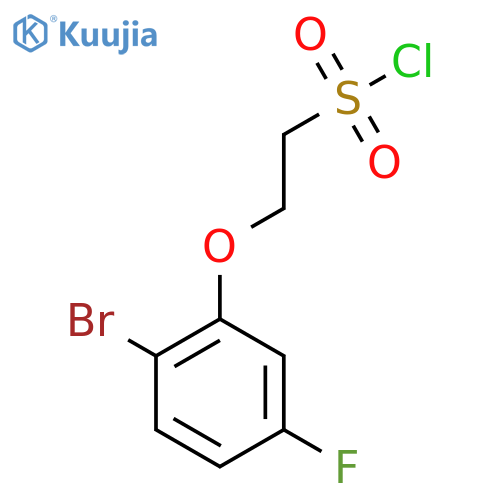

1520338-89-9 structure

商品名:2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride

- AKOS020108478

- 1520338-89-9

- EN300-1144601

-

- インチ: 1S/C8H7BrClFO3S/c9-7-2-1-6(11)5-8(7)14-3-4-15(10,12)13/h1-2,5H,3-4H2

- InChIKey: HALZUJQTFIYSBU-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1OCCS(=O)(=O)Cl)F

計算された属性

- せいみつぶんしりょう: 315.89718g/mol

- どういたいしつりょう: 315.89718g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1144601-0.5g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 95% | 0.5g |

$535.0 | 2023-10-25 | |

| Enamine | EN300-1144601-2.5g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 95% | 2.5g |

$1089.0 | 2023-10-25 | |

| Enamine | EN300-1144601-0.25g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 95% | 0.25g |

$513.0 | 2023-10-25 | |

| Enamine | EN300-1144601-1.0g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1144601-5g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 95% | 5g |

$1614.0 | 2023-10-25 | |

| Enamine | EN300-1144601-10g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 95% | 10g |

$2393.0 | 2023-10-25 | |

| Enamine | EN300-1144601-0.05g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 95% | 0.05g |

$468.0 | 2023-10-25 | |

| Enamine | EN300-1144601-1g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 95% | 1g |

$557.0 | 2023-10-25 | |

| Enamine | EN300-1144601-0.1g |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride |

1520338-89-9 | 95% | 0.1g |

$490.0 | 2023-10-25 |

2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride 関連文献

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

3. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1520338-89-9 (2-(2-bromo-5-fluorophenoxy)ethane-1-sulfonyl chloride) 関連製品

- 4770-00-7(3-cyano-4-nitroindole)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量